molecular formula C19H15N3O B2999422 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile CAS No. 477846-94-9

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile

Cat. No.: B2999422
CAS No.: 477846-94-9
M. Wt: 301.349
InChI Key: QSKNONUGRYJPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile is a pyrimidine-based compound with the molecular formula C₁₉H₁₅N₃O and a molecular weight of 301.35 g/mol (CAS: 477846-94-9) . Its structure features a pyrimidinyl core substituted with a 4-methylphenyl group at position 4 and a phenoxyacetonitrile moiety at position 2.

Properties

IUPAC Name

2-[4-[4-(4-methylphenyl)pyrimidin-2-yl]phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-14-2-4-15(5-3-14)18-10-12-21-19(22-18)16-6-8-17(9-7-16)23-13-11-20/h2-10,12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKNONUGRYJPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile typically involves multiple steps, starting with the preparation of the pyrimidine ring and subsequent substitution reactions to introduce the 4-methylphenyl and phenoxyacetonitrile groups. The reaction conditions often include the use of solvents like dimethylbenzene and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring and phenoxyacetonitrile moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol

  • Molecular Formula : C₂₂H₁₆N₂O
  • Molecular Weight : 324.39 g/mol (CAS: 477846-97-2)
  • Key Differences: Replaces the 4-methylphenyl group with a biphenyl moiety.

2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol (CAS: 1219483-61-0)
  • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, improving metabolic stability compared to the methylphenyl group. However, its smaller size and lower molecular weight may reduce binding affinity in enzyme interactions.

Acetonitrile Derivatives with Varied Substituents

2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-methylphenyl)acetonitrile

  • Molecular Formula: C₂₂H₁₅FNO
  • Molecular Weight : 329.37 g/mol (CAS: 339115-18-3)
  • Key Differences: Incorporates a fluorobenzoyl group instead of the pyrimidinyl-phenoxy system. The fluorine atom enhances lipophilicity and may alter binding kinetics in biological targets. Reported purity of 97% suggests robust synthetic protocols.

2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile

  • Molecular Formula : C₁₀H₇N₃OS
  • Molecular Weight : 217.25 g/mol (CAS: 692287-29-9)
  • Key Differences: Replaces the phenoxy group with a sulfanyl-furan moiety.

Fluorinated Acetonitrile Derivatives

Fluoro[4-(trifluoromethyl)phenyl]acetonitrile

  • Molecular Formula : C₉H₅F₄N
  • Key Differences : Fluorine atoms at the phenyl ring increase electronegativity and stability against oxidative metabolism . Compared to the target compound, this derivative lacks the pyrimidine core, which may limit its utility in targeting pyrimidine-dependent enzymes.

Research Implications

  • Comparatively, trifluoromethyl groups (as in ) improve resistance to enzymatic degradation.
  • Biological Targets : Pyrimidine derivatives often target enzymes like kinases or histone deacetylases (HDACs) . The nitrile group may act as a hydrogen bond acceptor, differing from boronic acid inhibitors in , which form covalent bonds.
  • Synthetic Feasibility: The target compound’s synthesis (similar to methods in ) involves coupling phenoxy groups with pyrimidine cores, contrasting with sulfonate ester strategies in .

Biological Activity

2-{4-[4-(4-Methylphenyl)-2-pyrimidinyl]phenoxy}acetonitrile, with the molecular formula C₁₉H₁₅N₃O, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound features a unique structure comprising:

  • A pyrimidine ring substituted with a 4-methylphenyl group.
  • A phenoxyacetonitrile moiety.

This structural configuration is crucial for its biological interactions and activity.

Synthesis

The synthesis typically involves multiple steps, including:

  • Preparation of the pyrimidine ring.
  • Substitution reactions to introduce the 4-methylphenyl and phenoxyacetonitrile groups.
  • Use of solvents like dimethylbenzene and various catalysts to facilitate these reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, making it a candidate for therapeutic applications.

In Vitro Studies

Research has demonstrated the compound's potential in several biological assays:

  • Enzyme Inhibition: It has shown promise in inhibiting enzymes related to neurodegenerative diseases, similar to other pyrimidine derivatives which have been studied for acetylcholinesterase (AChE) inhibition .
  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar structures exhibit antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

  • Acetylcholinesterase Inhibition:
    • A study evaluated several pyrimidine derivatives for their AChE inhibitory activity, revealing that compounds structurally related to this compound could effectively maintain acetylcholine levels in neuronal tissues, suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Properties:
    • Another investigation focused on the antibacterial and antifungal activities of compounds with similar phenoxy and pyrimidine structures. Results indicated that such compounds could inhibit the growth of specific bacterial strains, supporting their use in developing new antimicrobial agents .

Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
This compoundAChE InhibitionHuman AChETBD
Similar Pyrimidine DerivativeAntibacterialE. coliTBD
Similar Phenoxy CompoundAntifungalCandida albicansTBD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.